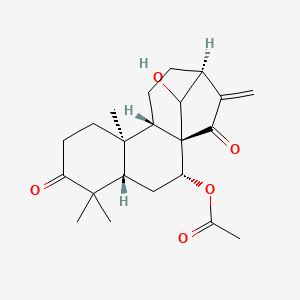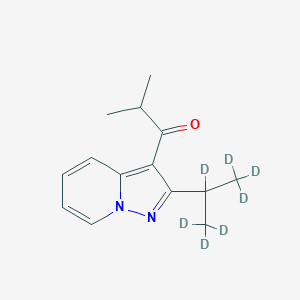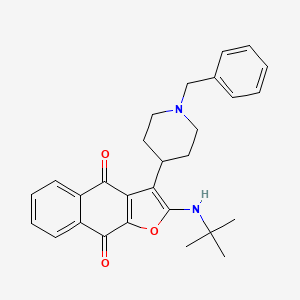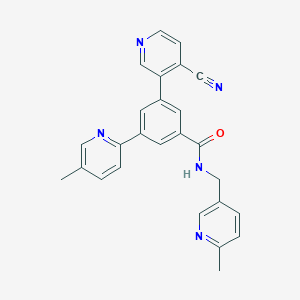![molecular formula C28H46O7 B12397485 (2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Polyporoid C can be synthesized through a series of chemical reactions involving the precursor compounds found in Polyporus umbellatus. The synthesis involves multiple steps, including hydroxylation, oxidation, and cyclization reactions. The reaction conditions typically require specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Polyporoid C involves the cultivation of Polyporus umbellatus under controlled conditions to maximize the yield of the sclerotium. The sclerotium is then harvested, dried, and subjected to extraction processes using solvents such as methanol or ethanol. The extracted compound is further purified using chromatographic techniques to obtain high-purity Polyporoid C .
化学反応の分析
Types of Reactions
Polyporoid C undergoes various chemical reactions, including:
Oxidation: Polyporoid C can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in Polyporoid C, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Polyporoid C include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of Polyporoid C include various oxidized, reduced, and substituted derivatives. These products are often studied for their enhanced biological activities and potential therapeutic applications .
科学的研究の応用
Polyporoid C has a wide range of scientific research applications, including:
Chemistry: Polyporoid C is used as a model compound to study the chemical behavior of ecdysteroids and their derivatives.
Biology: In biological research, Polyporoid C is investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Polyporoid C exhibits potent anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
作用機序
Polyporoid C exerts its effects through multiple molecular targets and pathways. It inhibits the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation by interacting with specific receptors and enzymes involved in the inflammatory response. The compound’s ergostane-type structure allows it to modulate various signaling pathways, leading to its potent anti-inflammatory activity .
類似化合物との比較
Polyporoid C is unique among ecdysteroids due to its specific structural features and biological activities. Similar compounds include other ergostane-type ecdysteroids such as ecdysterone and turkesterone.
特性
分子式 |
C28H46O7 |
|---|---|
分子量 |
494.7 g/mol |
IUPAC名 |
(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O7/c1-14(2)15(3)9-23(33)27(6,34)24-22(32)13-28(35)17-10-19(29)18-11-20(30)21(31)12-25(18,4)16(17)7-8-26(24,28)5/h10,14-16,18,20-24,30-35H,7-9,11-13H2,1-6H3/t15?,16-,18-,20+,21-,22-,23+,24-,25+,26+,27-,28+/m0/s1 |
InChIキー |
RVRAYMBCPTYQKZ-UFOPSCFWSA-N |
異性体SMILES |
CC(C)C(C)C[C@H]([C@@](C)([C@H]1[C@H](C[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)O |
正規SMILES |
CC(C)C(C)CC(C(C)(C1C(CC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)
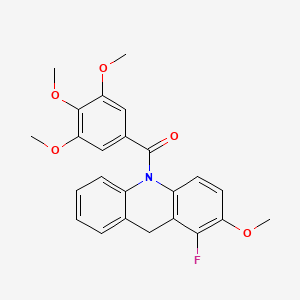
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)
